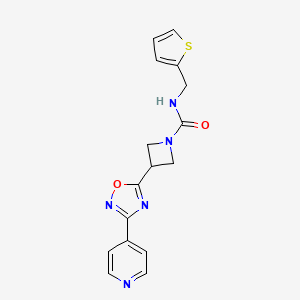![molecular formula C24H14ClF6N3O3S B2585751 4-{[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]oxy}-N-{3-[5-(Trifluormethyl)pyridin-2-yl]phenyl}benzol-1-sulfonamid CAS No. 1092346-23-0](/img/structure/B2585751.png)
4-{[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]oxy}-N-{3-[5-(Trifluormethyl)pyridin-2-yl]phenyl}benzol-1-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H14ClF6N3O3S and its molecular weight is 573.89. The purity is usually 95%.
BenchChem offers high-quality 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Pharmazeutika
Die Trifluormethylgruppe in der Verbindung ist dafür bekannt, die biologische Aktivität von Pharmazeutika zu verbessern. Diese Verbindung könnte aufgrund ihrer strukturellen Merkmale in die Synthese von Medikamenten involviert sein, die eine erhöhte metabolische Stabilität und Bioverfügbarkeit erfordern . Das Vorhandensein der Trifluormethylgruppe (-CF3) ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten, was ihre Bedeutung in der medizinischen Chemie verdeutlicht.
Pflanzenschutzmittelforschung
Verbindungen mit Trifluormethylpyridin-Einheiten, wie die hier in Frage stehende, werden häufig bei der Entwicklung von Pflanzenschutzmitteln eingesetzt. Sie können als Schlüsselintermediate bei der Herstellung neuer Pestizide und Herbizide dienen und bieten Schutz vor einer Vielzahl von Schädlingen und Krankheiten .
Wirkmechanismus
Target of Action
The primary target of the compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thus inhibiting its function .
Biochemical Pathways
The inhibition of PPTases by 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on the action of PPTases .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide have been studied in vitro . The compound has demonstrated potential utility due to its favorable pharmacokinetic profile .
Result of Action
The action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide results in the thwarting of bacterial growth . This is due to the compound’s inhibitory effect on PPTases, which play a crucial role in bacterial cell viability .
Action Environment
The efficacy and stability of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound . Therefore, the action environment plays a significant role in the compound’s overall effectiveness.
Eigenschaften
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClF6N3O3S/c25-20-11-16(24(29,30)31)13-33-22(20)37-18-5-7-19(8-6-18)38(35,36)34-17-3-1-2-14(10-17)21-9-4-15(12-32-21)23(26,27)28/h1-13,34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSLODWSJVQOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClF6N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
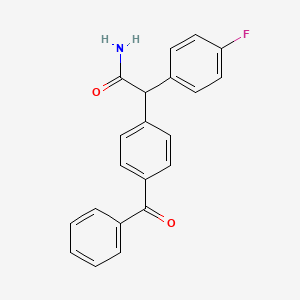
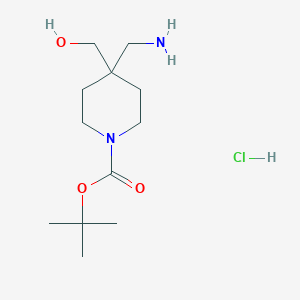
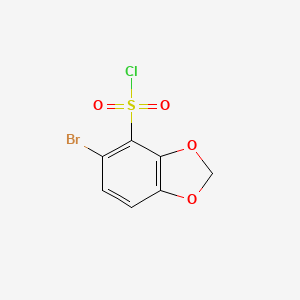
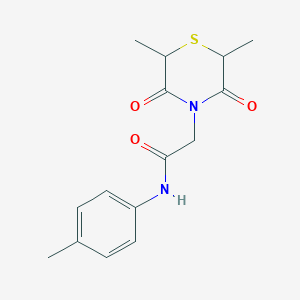
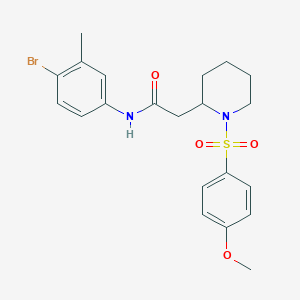
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2585675.png)
![3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2585677.png)
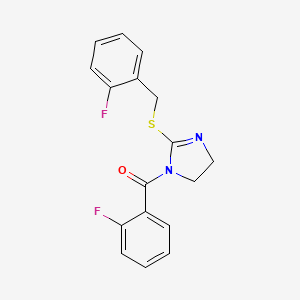

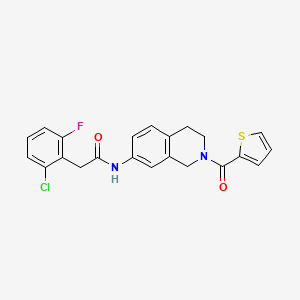
![3-ethyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2585686.png)
![N-tert-butyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2585687.png)
